tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
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Overview
Description
tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, such as a chloropyridine derivative, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclopropanation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chloropyridinyl group can enhance the compound’s binding affinity to certain biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
- tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 1-(6-chloropyridin-3-yl)methylcyclobutane-1-carboxylate
- tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
Uniqueness: tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
2624134-51-4 |
---|---|
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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